AH-1058 free base
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Overview
Description
AH-1058 free base is a biochemical.
Scientific Research Applications
Antiarrhythmic and Electrophysiological Effects
AH-1058, a novel antiarrhythmic agent, has been studied for its effects in experimental arrhythmia models and isolated cardiomyocytes. In guinea pigs, AH-1058 delayed premature ventricular complex and ventricular fibrillation in an ouabain-induced arrhythmia model, showcasing a distinct antiarrhythmic profile compared to other drugs like disopyramide and verapamil (Takahara et al., 1999). Additionally, in rats, AH-1058 inhibited ventricular tachycardia and ventricular fibrillation in a reperfusion-induced arrhythmia model, indicating its potential as a potent antiarrhythmic drug with calcium channel-blocking action (Takahara et al., 2000).
Cardiovascular and Hemodynamic Effects
AH-1058 has demonstrated unique cardiovascular effects, different from typical calcium channel blockers. Studies using canine models have shown that AH-1058 effectively suppresses ventricular arrhythmias with minimal hypotensive effects. This suggests a selective inhibitory action on cardiac calcium channels, distinguishing it from drugs like verapamil (Takahara et al., 2000). Further research in conscious dogs using telemetry systems revealed that AH-1058 reduces systolic blood pressure and the maximal upstroke velocity of the left ventricular pressure in a dose-dependent manner, supporting its classification as a long-lasting cardiodepressive drug (Takahara et al., 2001).
Molecular and Electrophysiological Mechanisms
On a molecular level, AH-1058 has been shown to suppress L-type Ca2+ currents in isolated cardiomyocytes of guinea pigs, highlighting its mechanism of action at the cellular level. This suppression of calcium currents may contribute significantly to its antiarrhythmic activity, as demonstrated in various in vivo and in vitro studies (Tanaka et al., 1999).
Properties
CAS No. |
300347-11-9 |
---|---|
Molecular Formula |
C30H28N2O3 |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
1-[(E)-3-(3-methoxy-2-nitrophenyl)prop-2-enyl]-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine |
InChI |
InChI=1S/C30H28N2O3/c1-35-28-14-6-10-25(30(28)32(33)34)11-7-19-31-20-17-24(18-21-31)29-26-12-4-2-8-22(26)15-16-23-9-3-5-13-27(23)29/h2-16H,17-21H2,1H3/b11-7+ |
InChI Key |
HLPYTHVNPSSCNQ-YRNVUSSQSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])/C=C/CN2CCC(=C3C4=CC=CC=C4C=CC5=CC=CC=C53)CC2 |
SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])C=CCN2CCC(=C3C4=CC=CC=C4C=CC5=CC=CC=C53)CC2 |
Canonical SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])C=CCN2CCC(=C3C4=CC=CC=C4C=CC5=CC=CC=C53)CC2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AH-1058 free base; AH 1058 free base; AH1058 free base |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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